molecular formula C15H25NO2 B1214771 Propylbutyldopamine CAS No. 71800-28-7

Propylbutyldopamine

Cat. No.: B1214771
CAS No.: 71800-28-7
M. Wt: 251.36 g/mol
InChI Key: RGTAZIDCEVLAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylbutyldopamine is a synthetic dopamine receptor agonist with selective affinity for dopamine D2 receptors. It has been studied extensively for its hemodynamic effects, particularly in cardiovascular and peripheral vascular systems. Unlike endogenous dopamine, which non-selectively activates D1 and D2 receptors, this compound exhibits a pronounced peripheral vasodilatory effect, reducing total peripheral vascular resistance (TPR) while maintaining moderate inotropic activity . Its structural modifications, including the addition of a propylbutyl side chain, enhance receptor specificity and metabolic stability compared to dopamine derivatives .

Properties

CAS No.

71800-28-7

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol

InChI

InChI=1S/C15H25NO2/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13/h6-7,12,17-18H,3-5,8-11H2,1-2H3

InChI Key

RGTAZIDCEVLAOJ-UHFFFAOYSA-N

SMILES

CCCCN(CCC)CCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCN(CCC)CCC1=CC(=C(C=C1)O)O

Other CAS No.

71800-28-7

Related CAS

57464-71-8 (hydrochloride)

Synonyms

N-n-propyl-N-n-butyl-beta-(3,4-dihydroxyphenyl)ethylamine
N-n-propyl-N-n-butyl-beta-dopamine
N-n-propyl-N-n-butyl-beta-dopamine hydrochloride
N-n-propyl-N-n-butyl-beta-dopamine hydroiodide
N-PBDA
propylbutyldopamine

Origin of Product

United States

Comparison with Similar Compounds

Receptor Specificity and Mechanism of Action

Propylbutyldopamine primarily targets D2 receptors, distinguishing it from agonists like fenoldopam (D1-selective) and dopamine (non-selective). Key differences include:

  • Fenoldopam: A D1 agonist with potent coronary and cardiac effects, increasing coronary flow (CF) and cardiac output via β-receptor-mediated pathways. Its inotropic effects are stronger than this compound’s but less effective in reducing TPR .
  • Apomorphine and Bromocriptine: D2 agonists like this compound, but with central nervous system (CNS) penetration.
  • SKF 38393 : A D1 agonist that failed to maintain self-administration in monkeys, highlighting the behavioral relevance of D2 receptors in reward pathways .

Hemodynamic and Therapeutic Profiles

Compound Receptor Specificity Primary Effects Therapeutic Applications Key Studies
This compound D2 Peripheral vasodilation, ↓ TPR Heart failure, hypertension Fennell et al. (1983)
Fenoldopam D1 Coronary vasodilation, ↑ cardiac output Hypertensive crises, renal perfusion Zhao et al. (1984)
Dopamine D1/D2/β-adrenergic Systemic vasodilation, ↑ heart rate Shock, acute heart failure Multiple clinical trials
Apomorphine D2 (CNS-penetrant) Emesis control, motor function Parkinson’s disease, nausea Woolverton et al. (1984)

Key Findings :

  • This compound’s peripheral potency exceeds its cardiac effects, making it suitable for reducing afterload in heart failure without excessive tachycardia .
  • In contrast, fenoldopam’s D1 agonism directly enhances coronary flow, but its systemic vasodilation is less pronounced .
  • Dopamine’s non-selectivity limits its utility in conditions requiring precise receptor modulation, such as hypertension with coronary insufficiency .

Behavioral and Pharmacokinetic Differences

  • Self-Administration: this compound, apomorphine, and bromocriptine maintained self-administration in rhesus monkeys, implicating D2 receptors in reinforcing behavior.
  • Metabolism : this compound’s structural modifications confer longer plasma half-life compared to dopamine, though exact pharmacokinetic data remain less documented than for bromocriptine or apomorphine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.